![molecular formula C21H22N4O4S2 B2720887 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 899742-11-1](/img/structure/B2720887.png)
2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-Inflammatory Properties
Thiazolopyrimidine derivatives, including those similar in structure to the compound , have been studied for their antinociceptive (pain-relieving) and anti-inflammatory properties. These studies involve the synthesis and evaluation of compounds for potential pharmacological activities, such as pain relief and reduction of inflammation, without focusing on their use as drugs or discussing dosages and side effects (Selvam et al., 2012).
Crystal Structural Analysis
Research has been conducted on the crystal structures of related thiazolopyrimidine compounds. These studies provide insights into the molecular conformation and stability of these compounds, which is crucial for understanding their potential interactions and reactivities in various scientific applications (Subasri et al., 2016); (Subasri et al., 2017).
Antibacterial and Antifungal Activities
Compounds structurally similar to 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide have been synthesized and tested for their antibacterial and antifungal activities. These studies are important for exploring the potential of these compounds in treating bacterial and fungal infections (Devi et al., 2022).
Synthesis and Biological Activity
Research in the area of thiazolopyrimidine derivatives also includes the synthesis of novel compounds and evaluation of their biological activities. These activities can range from antimicrobial to anticancer properties, broadening the scope of potential applications for these compounds in scientific research (Gangjee et al., 1996).
Anticancer Activity
Some studies have also focused on the anticancer potential of thiazolopyrimidine derivatives. These investigations are key to understanding how these compounds might be used in cancer research or as potential leads for developing new anticancer drugs (Horishny et al., 2021).
Mechanism of Action
- The primary target of this compound is . Unfortunately, specific information about the target’s role is not readily available in the provided sources.
- The compound exhibits specific ADME (absorption, distribution, metabolism, and excretion) properties. For instance, it is . These properties impact its bioavailability.
- Environmental factors significantly influence the compound’s efficacy and stability. For example, .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-13(2)28-10-5-9-25-19(27)18-17(14-6-3-4-7-15(14)29-18)24-21(25)31-12-16(26)23-20-22-8-11-30-20/h3-4,6-8,11,13H,5,9-10,12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPUVLXYBFNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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